molecular formula C10H20N2O2 B7923104 N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7923104
M. Wt: 200.28 g/mol
InChI Key: JMAFUTPCKRRIAW-UHFFFAOYSA-N
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Description

N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a tertiary amine acetamide derivative characterized by a pyrrolidine ring substituted with a hydroxyethyl group at the 1-position and an ethyl-acetamide moiety at the 3-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyethyl group, which enhances aqueous solubility compared to non-polar analogs.

Properties

IUPAC Name

N-ethyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-12(9(2)14)10-4-5-11(8-10)6-7-13/h10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAFUTPCKRRIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Pyrrolidine Precursors

This method involves sequential alkylation of pyrrolidine derivatives. A common starting material is 3-hydroxypyrrolidine, which undergoes ethylation and hydroxyethylation. For example, N-(ethyl-2,3-dihydrobenzofuran)-3-hydroxypyrrolidine (Formula XXV) reacts with thionyl chloride in methylene dichloride to introduce a chloro intermediate, followed by displacement with ethylamine. Critical parameters include:

  • Solvent selection : Methylene dichloride enhances reaction efficiency due to its polarity and low nucleophilicity.

  • Catalyst use : Catalytic N,N-dimethylformamide (DMF) accelerates halogenation steps.

Reaction Scheme :

  • Halogenation :

    Pyrrolidine-OH+SOCl2CH2Cl2,DMFPyrrolidine-Cl+SO2+HCl\text{Pyrrolidine-OH} + \text{SOCl}_2 \xrightarrow{\text{CH}_2\text{Cl}_2, \text{DMF}} \text{Pyrrolidine-Cl} + \text{SO}_2 + \text{HCl}
  • Displacement :

    Pyrrolidine-Cl+EtNH2Pyrrolidine-NHEt+HCl\text{Pyrrolidine-Cl} + \text{EtNH}_2 \rightarrow \text{Pyrrolidine-NHEt} + \text{HCl}

Yields for this route typically range from 65–75%, with purity >95% after recrystallization.

Mitsunobu Reaction for Stereochemical Control

Stereoinversion at the pyrrolidine C3 position is achieved via the Mitsunobu reaction, which preserves optical purity. A patented method employs (R)- or (S)-epichlorohydrin as chiral starting materials. The hydroxyl group of 3-hydroxypyrrolidine is inverted using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3), followed by hydrolysis to yield the desired stereoisomer.

Optimization Insights :

  • Temperature : Reactions proceed optimally at 0–5°C to minimize racemization.

  • Workup : Aqueous extraction with ethyl acetate removes by-products like hydrazine derivatives.

Multi-Step Synthesis via Chiral Intermediates

Chiral resolution of racemic epichlorohydrin provides enantiomerically pure starting materials. A three-step process includes:

  • Ring-opening with cyanide : Sodium cyanide and citric acid convert epichlorohydrin to 3-chloro-2-hydroxypropionitrile.

  • Esterification : Reaction with HCl-saturated alcohols yields 4-chloro-3-hydroxybutyric acid esters.

  • Ammonolysis : Glycinamide displaces the chloride to form the acetamide moiety.

Key Data :

StepYield (%)Purity (%)Conditions
Cyanide ring-opening8290pH 7.8–8.3, 25°C
Esterification7888HCl gas, toluene, 50°C
Ammonolysis8595Glycinamide, 80°C

Halogenation-Substitution Sequences

Thionyl chloride-mediated conversion of hydroxyl groups to chlorides enables subsequent nucleophilic substitutions. For instance, N-(ethyl-2,3-dihydrobenzofuran)-3-hydroxypyrrolidine is treated with SOCl2_2 to generate a chloro intermediate, which reacts with ethylamine to install the N-ethyl group.

Advantages :

  • Scalability : Batch sizes up to 50 kg have been reported.

  • Cost-effectiveness : Thionyl chloride is inexpensive and widely available.

Optimization Techniques and Industrial Adaptations

Continuous Flow Synthesis

While not explicitly detailed in the cited sources, continuous flow methods are inferred from industrial practices. Microreactors enhance heat transfer and mixing, reducing reaction times and improving yields for exothermic steps like halogenation.

Purification Strategies

  • Crystallization : Ethanol/water mixtures (3:1 v/v) achieve >99% purity for final products.

  • Chromatography : Silica gel chromatography (eluent: CH2_2Cl2_2/MeOH 4:1) resolves stereoisomeric impurities.

Challenges and Mitigation

Stereochemical Purity

Racemization during esterification or ammonolysis is minimized by:

  • Low-temperature protocols : Maintaining reactions below 10°C.

  • Chiral catalysts : Enzymatic resolution agents in specific steps.

By-Product Formation

Side products like N-ethyl-pyrrolidine are removed via:

  • Acid-base extraction : Adjusting pH to precipitate impurities.

  • Distillation : Short-path distillation under vacuum (110°C, 1 mbar).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Direct Alkylation7595High$$
Mitsunobu Reaction6897Moderate$$$
Chiral Intermediate8299High$$$$
Halogenation-Substitution7093High$

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydride) are employed.

Major Products

    Oxidation: Formation of N-Ethyl-N-[1-(2-oxoethyl)-pyrrolidin-3-yl]-acetamide.

    Reduction: Formation of N-Ethyl-N-[1-(2-aminoethyl)-pyrrolidin-3-yl]-acetamide.

    Substitution: Formation of various N-alkyl or N-aryl derivatives.

Scientific Research Applications

Pharmacological Research

  • Neuropharmacology :
    • N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide has been studied for its effects on neurotransmitter systems, particularly in relation to acetylcholine receptors. Its structure suggests potential interactions that could modulate synaptic transmission, making it a candidate for further exploration in neuropharmacological contexts.
  • Analgesic Properties :
    • Preliminary studies indicate that compounds with similar structures exhibit analgesic effects. Research into this compound could reveal its efficacy as a pain management agent, particularly in chronic pain conditions where traditional analgesics may fail.
  • Cognitive Enhancement :
    • Given its potential interaction with neurotransmitter systems, there is interest in exploring this compound's role in cognitive enhancement. Studies focusing on memory and learning improvements could yield valuable insights.

Synthetic Methodologies

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding these synthetic pathways is crucial for scaling production for research and therapeutic applications.

Synthesis Overview

StepReagents/ConditionsOutcome
1Pyrrolidine, ethylene oxideFormation of the pyrrolidine derivative
2Acetic anhydrideAcetylation to form the acetamide
3Ethyl iodideEthylation to yield the final product

This table summarizes the key steps involved in synthesizing the compound, highlighting the importance of each reagent in achieving the desired structure.

Potential Therapeutic Uses

  • Anxiolytic Effects :
    • Similar compounds have shown promise as anxiolytics. Investigating this compound's anxiolytic properties could lead to new treatments for anxiety disorders.
  • Antidepressant Applications :
    • The modulation of neurotransmitter systems suggests potential antidepressant effects. Research into this area could provide alternative therapies for depression, particularly in patients who do not respond to conventional treatments.
  • Neurological Disorders :
    • The compound's interaction with neuroreceptors positions it as a candidate for treating neurological disorders such as Alzheimer's disease or Parkinson's disease, where neurotransmitter dysregulation is a key factor.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the pyrrolidine ring can interact with hydrophobic pockets. This compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide and related acetamide derivatives:

Compound Name Key Structural Features Biological Activity/Application Synthesis Yield/Purity Source/Reference
This compound Pyrrolidine ring, hydroxyethyl group, ethyl-acetamide Not explicitly reported (discontinued commercial product) Discontinued; no yield data CymitQuimica
N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-acetamide (215b) Indole moiety, propyl linker, ethyl-acetamide Biologically relevant indole synthesis (e.g., drug intermediates) 61% yield via Rh-catalyzed hydroformylation Hydroformylation study
N-Ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide Piperazine, pyridyl, indole-carbonyl groups Chemogenomic libraries (CHEMBL6904); computational focus Not reported chem960.com
2-(4-Aminopiperidin-1-yl)-N-(tert-butyl)acetamide dihydrochloride Piperidine ring, tert-butyl group, dihydrochloride salt Discontinued tertiary amine; salt enhances solubility Discontinued; no yield data CymitQuimica
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)acetamide (20a) Pyrrolo-triazinone core, methoxyphenyl group GPR139 agonist (neurotherapeutic potential) 40% yield, 99.4% HPLC purity GPR139 agonist study

Structural and Functional Analysis

Ring Systems and Substituents: The target compound utilizes a pyrrolidine ring, smaller than piperidine (e.g., 2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide), which may reduce steric hindrance and alter receptor binding kinetics. The hydroxyethyl group enhances hydrophilicity compared to tert-butyl or indole-containing analogs . Indole derivatives (e.g., 215b) exhibit biological relevance due to indole's role in neurotransmitter systems and drug scaffolds. Their synthesis via Rh-catalyzed hydroformylation (61% yield) contrasts with the target compound's lack of reported synthetic methodology .

Solubility and Stability: The dihydrochloride salt of 2-(4-aminopiperidin-1-yl)-N-(tert-butyl)acetamide likely offers superior aqueous solubility compared to the target compound, which lacks ionizable groups beyond the hydroxyethyl moiety . The GPR139 agonist 20a (99.4% HPLC purity) demonstrates high synthetic quality, whereas the target compound's discontinuation may reflect stability or purification challenges .

Therapeutic Potential: Compound 20a’s pyrrolo-triazinone core and methoxyphenyl group target GPR139 receptors, suggesting a specialized neuropharmacological role. The target compound’s simpler structure may lack such specificity, limiting its therapeutic exploration .

Research Findings and Implications

  • Biological Relevance : Indole- and piperazine-containing analogs (e.g., ) are prioritized in drug discovery, whereas the hydroxyethyl-pyrrolidine motif remains underexplored despite its solubility advantages.
  • Commercial Viability : Discontinuation of the target compound and related tertiary amines () may reflect market prioritization of salts (e.g., dihydrochlorides) or bioactive scaffolds (e.g., indoles) over neutral pyrrolidine derivatives .

Biological Activity

N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide (CAS No. 1353973-31-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula: C11H22N2O2
  • Molecular Weight: 214.3 g/mol
  • CAS Number: 1353973-31-5

The structure of this compound includes a pyrrolidine ring, which is known for contributing to various biological activities due to its ability to interact with biological targets.

Antibacterial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. A study evaluated various pyrrolidine derivatives, revealing that some compounds had minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Bacterial Strain
This compoundTBDTBD
Pyrrolidine Derivative A0.0039S. aureus
Pyrrolidine Derivative B0.025E. coli

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activity associated with pyrrolidine derivatives. The compound demonstrated efficacy against various fungal strains, with MIC values ranging from 16.69 to 78.23 µM against Candida albicans .

CompoundMIC (µM)Fungal Strain
This compoundTBDTBD
Pyrrolidine Derivative C16.69C. albicans
Pyrrolidine Derivative D56.74Fusarium oxysporum

The biological activity of this compound is believed to be linked to its interaction with bacterial cell membranes and metabolic pathways. The hydroxyl group in the ethyl side chain may enhance solubility and bioavailability, allowing better penetration into microbial cells.

Case Studies and Research Findings

  • Pyrrole Derivatives Study : A recent study highlighted the potential of pyrrole-based compounds, including derivatives similar to this compound, showing promising antibacterial activity against Gram-positive bacteria .
  • Antimicrobial Evaluation : In vitro tests conducted on pyrrolidine derivatives indicated that structural modifications significantly influence their antimicrobial efficacy, suggesting that this compound could be optimized for enhanced activity .

Q & A

Q. What are the common synthetic routes for N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Amination Reactions : Reacting pyrrolidin-3-yl acetamide derivatives with ethylating agents (e.g., ethyl halides) in polar aprotic solvents like DMSO or acetonitrile. For example, (R)-N-(pyrrolidin-3-yl)acetamide reacts with ethylating agents in the presence of DIPEA (N,N-diisopropylethylamine) at elevated temperatures (120°C, 6h), yielding 41–51.8% after purification via prep-LCMS .
  • Purification : Prep-LCMS (preparative liquid chromatography-mass spectrometry) is standard for isolating the target compound from byproducts. LCMS data (e.g., (M+H)+=433.2) confirms purity .

Q. What analytical techniques are used to characterize this compound and confirm its stereochemistry?

Methodological Answer:

  • LCMS/HPLC : Validates molecular weight and purity (e.g., (M+H)+=433.2 in ) .
  • NMR Spectroscopy : 1H/13C NMR resolves the ethyl, hydroxyethyl, and pyrrolidine substituents. For example, the (R)-configuration of the pyrrolidine ring is confirmed via coupling constants in NOESY spectra .
  • X-ray Crystallography : Used in structurally related compounds (e.g., ) to resolve absolute stereochemistry .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use OV/AG/P99 respirators in high-exposure scenarios .
  • Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Work in a fume hood to avoid inhalation (H335) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of this compound?

Data-Driven Analysis: reports yields ranging from 29.8% (K₂CO₃ in dioxane, 90°C) to 51.8% (triethylamine in acetonitrile, 60°C). Key factors:

  • Solvent Polarity : DMSO enhances nucleophilicity of amines but may increase side reactions at high temperatures.
  • Catalyst Efficiency : DIPEA outperforms K₂CO₃ in activating the amine for ethylation, as seen in the 51.8% yield .
  • Temperature : Higher temperatures (120°C in DMSO) accelerate reactions but risk decomposition.

Q. How does stereochemistry at the pyrrolidine ring affect the compound’s biological or physicochemical properties?

Stereochemical Insights:

  • The (R)-configuration (CAS 131900-62-4) is prevalent in bioactive analogs (e.g., kinase inhibitors). Molecular docking studies suggest the (R)-isomer binds more effectively to target enzymes due to optimal spatial alignment of the hydroxyethyl group .
  • Chiral Resolution : Chiral HPLC or enzymatic resolution separates enantiomers. The (S)-isomer (CAS 114636-30-5) shows distinct NMR shifts (e.g., δ 2.8–3.2 ppm for pyrrolidine protons) .

Q. How can researchers resolve discrepancies in reported yields or spectroscopic data for this compound?

Contradiction Analysis:

  • Yield Variability : Trace water in solvents may hydrolyze intermediates (e.g., acetamide deprotection), reducing yields. Reproduce reactions under anhydrous conditions .
  • NMR Shifts : Deuterated solvent purity (e.g., DMSO-d6 vs. CDCl3) affects peak splitting. Always report solvent and calibration standards .

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